Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate
Description
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is a synthetic organic compound characterized by a methyl ester backbone, a cyanomethyl group, and a 2-cyclopentylacetyl substituent attached to an amino group.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-17-12(16)9-14(7-6-13)11(15)8-10-4-2-3-5-10/h10H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDXKLJJLPZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate typically involves the reaction of methyl cyanoacetate with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate
- Molecular Formula : C18H23N3O3
- Molecular Weight : 329.4 g/mol
The compound features a complex structure that includes a cyano group, a cyclopentylacetyl group, and an amino group, making it versatile for various chemical reactions and biological interactions.
Scientific Research Applications
-
Synthetic Chemistry
- This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including oxidation and reduction reactions, leading to the formation of oxo and amino derivatives, respectively.
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Biological Activity
- The compound has been investigated for potential biological activities, including:
- Antimicrobial Properties : Studies have indicated that similar compounds exhibit antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Neuroprotective Effects : The compound has shown promise in reducing neuronal cell death under oxidative stress conditions, indicating potential applications in neurodegenerative diseases.
- The compound has been investigated for potential biological activities, including:
-
Pharmaceutical Development
- This compound is being explored as a potential drug candidate for various therapeutic applications, including:
-
Industrial Applications
- The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. It can be incorporated into formulations requiring specific reactivity or biological activity.
Case Study 1: Antidiabetic Activity
A study focused on the protective effects of related compounds on pancreatic β-cells revealed significant activity against ER stress-induced apoptosis. The compound demonstrated an effective concentration (EC50) of 0.1 ± 0.01 μM, indicating its potential as a therapeutic agent for diabetes management.
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | 0.1 ± 0.01 |
| Compound B | Anticancer | 45 | 18 ± 4 |
| Compound C | Neuroprotection | 88 | 13 ± 1 |
Case Study 2: Neuroprotective Effects
Research examining neuroprotective properties demonstrated that compounds similar to this compound could significantly reduce neuronal cell death caused by oxidative stress. This suggests potential applications in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred molecular formula based on structural similarity.
Structural and Functional Analysis
Methyl esters are often preferred in prodrug design due to faster metabolic activation. Ethyl esters (e.g., and ) offer greater steric bulk and slower hydrolysis, which may improve pharmacokinetic stability.
Substituent Effects Cyanomethyl vs. In contrast, the cyanoethyl group in introduces a two-carbon spacer, which could influence conformational flexibility. Cyclopentyl vs. Cyclopropylidene: The cyclopentyl group in the target compound and contributes to lipophilicity and moderate steric hindrance, whereas the cyclopropylidene group in introduces ring strain, increasing reactivity for Diels-Alder or nucleophilic addition reactions.
Compounds like methyl 2-chloro-2-cyclopropylideneacetate ( ) are validated intermediates in synthesizing tetrahydroquinazolinones and pyrimidinones , implying that the target compound could serve a similar role in generating nitrogen-containing heterocycles.
Biological Activity
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It is hypothesized to interact with targets related to inflammatory responses and possibly cancer progression.
Biological Activities
-
Anti-inflammatory Effects
- The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases.
-
Anticancer Properties
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. It is believed to induce apoptosis in malignant cells by disrupting their metabolic processes.
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Antimicrobial Activity
- Some reports indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study: Anticancer Properties
A series of assays conducted on human colorectal cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Q & A
Q. What synthetic strategies are commonly employed to prepare Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate?
- Methodological Answer : Synthesis typically involves sequential acylation and alkylation steps. The cyclopentylacetyl moiety is introduced via coupling of cyclopentylacetyl chloride with a methyl aminoacetate derivative. The cyanomethyl group is then incorporated through nucleophilic substitution or reductive alkylation. Key steps include:
- Protecting the amine group of methyl glycinate to prevent side reactions.
- Reacting with cyclopentylacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Introducing the cyanomethyl group using bromoacetonitrile or similar reagents in the presence of a base (e.g., K₂CO₃).
Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies protons on the cyclopentyl, cyanomethyl, and ester groups. For example, cyclopentyl protons appear as multiplet clusters (δ 1.5–2.5 ppm), while the ester methyl group resonates at δ 3.6–3.8 ppm .
- ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) and nitrile carbon (δ 115–120 ppm).
- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃ or cyclopentyl fragments) .
Advanced Research Questions
Q. How does the cyclopentyl group influence conformational flexibility and biological interactions?
- Methodological Answer : The cyclopentyl group imposes steric constraints that limit rotational freedom, favoring specific bioactive conformations. Comparative studies with acyclic analogs show:
- Enhanced binding affinity to target enzymes (e.g., proteases) due to pre-organized geometry .
- Improved metabolic stability compared to linear alkyl chains, as observed in pharmacokinetic assays (e.g., reduced CYP450-mediated oxidation) .
Experimental Design : - Synthesize analogs with cyclohexyl or cyclopropyl substituents.
- Use 2D NMR (NOESY) to analyze spatial proximity of cyclopentyl protons to adjacent groups .
- Compare IC₅₀ values in enzyme inhibition assays.
Q. How can researchers resolve contradictions in NMR data caused by stereochemical ambiguity?
- Methodological Answer : Stereoisomerism (e.g., from the cyclopentyl or amide bond geometry) can lead to overlapping signals. Strategies include:
- Variable Temperature NMR : Reduces signal broadening by slowing molecular motion.
- Chiral Derivatization : Use of Mosher’s acid or similar reagents to differentiate enantiomers .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts for proposed stereoisomers and match experimental data .
Example: In methyl 2-(3-azido-2-hydroxycyclopentyl)acetate, NOESY correlations between the hydroxyl proton and adjacent cyclopentyl protons confirmed relative stereochemistry .
Q. What in silico approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability (e.g., Caco-2 cell model), and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Assess binding stability to biological targets (e.g., 100-ns simulations in GROMACS) .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitrile group reactivity) .
Validation : Compare predictions with in vitro assays (e.g., microsomal stability tests or Ames test for mutagenicity).
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental mass spectra be addressed?
- Methodological Answer : Discrepancies often arise from unaccounted adducts or fragmentation pathways. Steps:
Re-examine ionization mode (ESI vs. EI) and adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺).
Perform tandem MS/MS to map fragmentation pathways (e.g., neutral loss of COOCH₃ or cyclopentyl ring cleavage).
Compare with literature data for structurally related compounds (e.g., methyl 2-chloro-2-cyclopropylideneacetate derivatives ).
Applications in Drug Discovery
Q. What methodologies assess the compound’s potential as a peptide backbone modifier?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into model peptides (e.g., angiotensin analogs) using Fmoc chemistry.
- Circular Dichroism (CD) : Evaluate conformational changes in peptides (e.g., α-helix or β-sheet stabilization) .
- Protease Resistance Assays : Incubate modified peptides with trypsin/chymotrypsin and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
